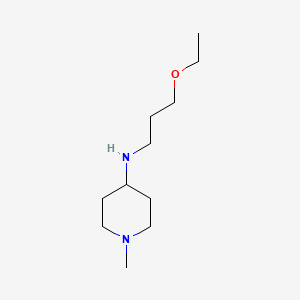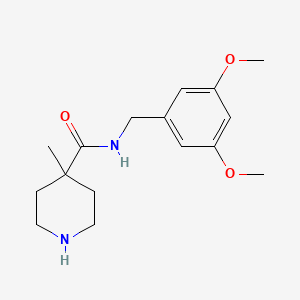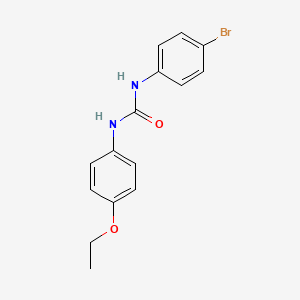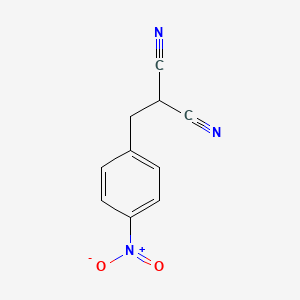
N-(4-bromophenyl)-4-nitrobenzenesulfonamide
Descripción general
Descripción
N-(4-bromophenyl)-4-nitrobenzenesulfonamide is a chemical compound that is part of a broader class of compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific compound also contains a nitro group (-NO2) and a bromine atom as substituents on the aromatic rings, which can significantly influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through a chemoselective aromatic substitution process. A practical method for the synthesis involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide, which shows high functional group compatibility and employs relatively safe and inexpensive reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . This method provides a direct approach for preparing crucial intermediates for the synthesis of various heterocyclic compounds.
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides, including those with bromine substituents, can be studied using experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as theoretical methods like density functional theory (DFT) . These studies help in understanding the effects of different substituents on the characteristic bands in the spectra and provide insights into the molecular conformation of these compounds.
Chemical Reactions Analysis
This compound and its derivatives exhibit a range of chemical reactivities. For instance, the radical anions of related compounds such as 1-bromo-4-nitrobenzene show increased reactivity in ionic liquids compared to conventional solvents, which suggests that the ionic solvent can promote the reactivity of the radical anion, likely through stabilization of the charged products . Additionally, nitrobenzenesulfonamides can undergo smooth alkylation reactions to give N-alkylated sulfonamides in near quantitative yields, which can be deprotected to yield secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from studies on similar compounds. For example, nitrobenzenesulfonamides are known to be versatile intermediates for the preparation of secondary amines and for the protection of amines . The presence of the nitro group can also influence the acidity of the sulfonamide hydrogen, potentially affecting the solubility and reactivity of the compound. The bromine atom can make the compound amenable to further substitution reactions due to its relative lability compared to other halogens.
Aplicaciones Científicas De Investigación
Oxidizing Titration Applications
N-(4-bromophenyl)-4-nitrobenzenesulfonamide has been utilized as an effective oxidizing titrant in analytical chemistry. Gowda et al. (1983) found that sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, is useful for direct titrations of various substances like ascorbic acid and sulfite, offering a simple and rapid method with minimal errors (Gowda et al., 1983).
Applications in Organic Synthesis
The compound has significant applications in organic synthesis. Fukuyama et al. (1995) demonstrated that 2- and 4-Nitrobenzenesulfonamides, which are closely related to this compound, can be used to smoothly alkylate primary amines to produce N-alkylated sulfonamides in near quantitative yields. This process is a vital step in the synthesis of secondary amines (Fukuyama, Jow, & Cheung, 1995).
Enzyme Inhibition Studies
In 2020, Riaz et al. explored the enzyme inhibition potential of a series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. They found these compounds exhibited excellent potential against enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are important for various biochemical processes (Riaz, 2020).
Computational Chemistry and Structural Studies
Murthy et al. (2018) conducted a detailed study on a compound similar to this compound, focusing on its structural and electronic properties using computational methods. This research aids in understanding the molecular interactions and stability of such compounds (Murthy et al., 2018).
Solid-Phase Synthesis Applications
Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides, similar to this compound, as key intermediates in chemical transformations in solid-phase synthesis. This method is used to produce various privileged scaffolds in chemical research (Fülöpová & Soural, 2015).
Biofilm Inhibition and Cytotoxicity
Abbasi et al. (2020) synthesized new derivatives of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and evaluated their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. They observed suitable inhibitory action and mild cytotoxicity, indicating potential biomedical applications (Abbasi et al., 2020).
Safety and Hazards
“N-(4-bromophenyl)acetamide”, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
For example, transaminases (TAs) are one of the most promising biocatalysts in organic synthesis for the preparation of chiral amino compounds .
Pharmacokinetics
The compound can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
Compounds with similar structures have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .
Action Environment
It is known that the properties of similar compounds can be tailored for application under specific conditions .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZBJZKJMXSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360033 | |
| Record name | N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16937-01-2 | |
| Record name | N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B3023212.png)
![N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023213.png)
![N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023214.png)


![N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3023218.png)


![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)

![N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide](/img/structure/B3023226.png)
